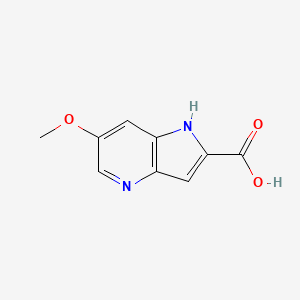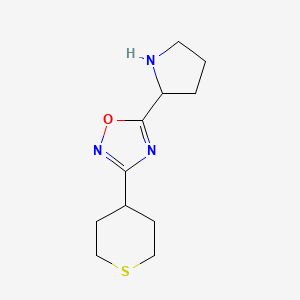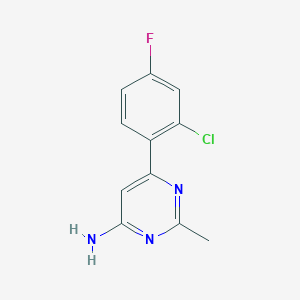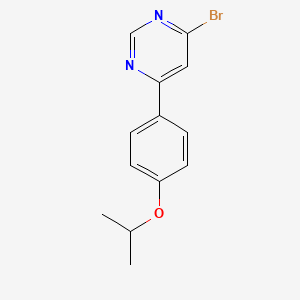
4-Bromo-6-(4-isopropoxyphenyl)pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidines involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of pyrimidines, including 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine, is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary. For instance, 4-Bromopyrimidine has a molecular formula of C4H3BrN2 and an average mass of 158.984 Da .Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives The compound has also been recognized as an important intermediate in the synthesis of more complex pyrimidine derivatives. A study describes a rapid synthetic method for creating such compounds, emphasizing the role of 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine in pharmaceutical and chemical industries due to its versatility as an intermediate. This process showcases the potential for developing new compounds with diverse applications in drug development and beyond (Hou et al., 2016).
Antimicrobial and Antituberculosis Activity In addition to its role in synthesis and antiviral activity, derivatives of 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine have been evaluated for their antimicrobial and antituberculosis activities. One study synthesized isoniazid clubbed pyrimidine derivatives and found that the majority exhibited good antibacterial, antifungal, and antituberculosis activity. This suggests the potential of such compounds in the treatment of infectious diseases, further underlining the chemical's importance in medical research (Soni & Patel, 2017).
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines The stability and reactivity of pyrimidine derivatives, including those related to 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine, have been explored in the context of metal-bearing and trifluoromethyl-substituted compounds. Research in this area has led to the development of novel pyrimidine-based molecules with potential applications in materials science and as intermediates in organic synthesis (Schlosser et al., 2006).
Accelerating Synthesis with Microwave Irradiation Another study utilized microwave irradiation to accelerate the synthesis of pyrimidine derivatives based on isoflavones, demonstrating the efficiency and effectiveness of modern synthetic techniques. This method facilitates the rapid production of pyrimidine compounds, potentially speeding up the discovery and development of new drugs (Han et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-6-(4-propan-2-yloxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9(2)17-11-5-3-10(4-6-11)12-7-13(14)16-8-15-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGUMGJXRALKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(4-isopropoxyphenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




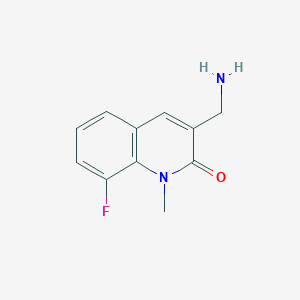
![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)
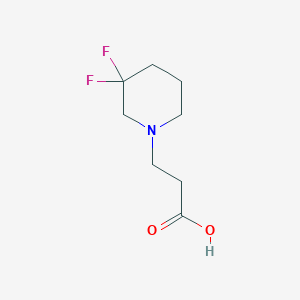
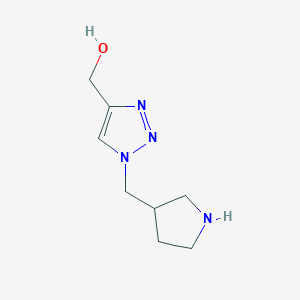
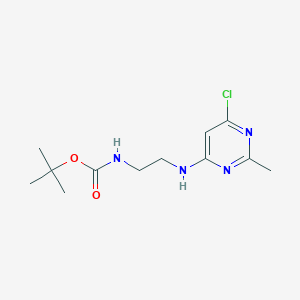
amine](/img/structure/B1475437.png)
amine](/img/structure/B1475439.png)


